![molecular formula C4H12BBrN2 B1604638 Bromobis(dimethylamino)borane CAS No. 6990-27-8](/img/structure/B1604638.png)
Bromobis(dimethylamino)borane
Overview
Description
Bromobis(dimethylamino)borane, also known as BDMAB, is a chemical compound that has been widely used in scientific research for various applications. It is a boron-containing compound that has unique properties that make it useful in many different fields of study.
Scientific Research Applications
Intramolecular Cyclization
Bromobis(dimethylamino)borane is used as a reactant in intramolecular cyclization . This process involves the formation of a cyclic structure from a linear molecule, which can be crucial in the synthesis of various organic compounds.
Oxidative Addition
This compound is involved in oxidative addition reactions, specifically for the synthesis of platinum boryl phosphine bromo complexes . These complexes have potential applications in catalysis and materials science.
Synthesis of Fluorenyltripyrazolylborate Ligands
Bromobis(dimethylamino)borane is used in the synthesis of fluorenyltripyrazolylborate ligands . These ligands are often used in coordination chemistry and catalysis.
Preparation of Rigid-Backbone Conjugated Polymers
This compound plays a role in the preparation of rigid-backbone conjugated polymers . These polymers have potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Conversion of Epoxides to Halohydrins
Bromobis(dimethylamino)borane is used in the conversion of epoxides to halohydrins . Halohydrins are valuable intermediates in organic synthesis and can be further converted into a variety of other functional groups.
Mechanism of Action
Target of Action
Bromobis(dimethylamino)borane, also known as N-[bromo(dimethylamino)boranyl]-N-methylmethanamine, is a versatile reagent used in various chemical reactions . .
Mode of Action
The compound is primarily used as a reactant in several chemical reactions. It is involved in intramolecular cyclization, oxidative addition for the synthesis of platinum boryl phosphine bromo complexes, synthesis of fluorenyltripyrazolylborate ligands, preparation of rigid-backbone conjugated polymers, and conversion of epoxides to halohydrins .
Biochemical Pathways
It plays a crucial role in the synthesis of various complex molecules, indicating its involvement in multiple biochemical pathways .
Result of Action
The primary result of Bromobis(dimethylamino)borane’s action is the formation of new compounds through various chemical reactions. It is used in the synthesis of platinum boryl phosphine bromo complexes, fluorenyltripyrazolylborate ligands, and rigid-backbone conjugated polymers .
properties
IUPAC Name |
N-[bromo(dimethylamino)boranyl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12BBrN2/c1-7(2)5(6)8(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDPZBLACZIAPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(N(C)C)(N(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BBrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220186 | |
Record name | Boranediamine, 1-bromo-N,N,N',N'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boranediamine, 1-bromo-N,N,N',N'-tetramethyl- | |
CAS RN |
6990-27-8 | |
Record name | Boranediamine, 1-bromo-N,N,N',N'-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boranediamine, 1-bromo-N,N,N',N'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromobis(dimethylamino)borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.